
Behenyl behenate
Overview
Description
Behenyl behenate is a wax-like ester formed from the fatty acid behenic acid and the fatty alcohol behenyl alcohol . This compound is either plant-derived or synthetically produced and is known for its emollient properties, making it a common ingredient in cosmetics and skincare products . It helps to hydrate the skin and prevent moisture loss by adding occlusive properties to emulsions like creams and lotions .
Mechanism of Action
Target of Action
Behenyl behenate, also known as docosyl docosanoate, is primarily used as an emollient in skincare products . Its primary targets are the skin cells, where it acts to enhance skin hydration and texture .
Mode of Action
This compound works by creating a barrier on the skin’s surface, which helps to prevent moisture loss . This action is due to its occlusive properties, which allow it to form a protective layer on the skin . It is also thought to interfere with and stabilize the host cell’s surface phospholipids, preventing the fusion of the herpes virus’s viral envelope with the human host cell .
Biochemical Pathways
Its ability to form a barrier on the skin suggests that it may influence pathways related to skin hydration and the maintenance of the skin’s barrier function .
Result of Action
The result of this compound’s action is enhanced skin hydration and texture . By forming a barrier on the skin, it helps to prevent moisture loss, leading to improved skin hydration . This can contribute to a silky, luxurious feel in skincare products .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its efficacy as an emollient may be affected by the humidity level in the environment, with higher humidity potentially enhancing its hydrating effects
Biochemical Analysis
Biochemical Properties
Behenyl behenate is recognized for its emollient properties . It serves as a skin conditioning agent, an emollient, and a surfactant that promotes emulsification . This means that this compound helps to soften the skin, improving its feel and texture while enabling the mixture of otherwise unmixable ingredients, like oil and water in formulations .
Cellular Effects
This compound adds moisture to the skin and is used in cosmetics as an occlusive, helping to prevent the loss of moisture in lotions and creams . It is also known to have good film-forming properties and good thermal stability .
Molecular Mechanism
It is known to work by interfering with and stabilizing the host cell’s surface phospholipids . This disrupted ability of the virus to fuse with the host cell membrane prevents entry and subsequent replication .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to have good thermal stability , suggesting that it may be stable over time under certain conditions.
Metabolic Pathways
Behenic acid, a component of this compound, is a cholesterol-raising saturated fatty acid in humans
Preparation Methods
Synthetic Routes and Reaction Conditions: Behenyl behenate is synthesized through the esterification of behenic acid and behenyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 70°C to 74°C .
Industrial Production Methods: In industrial settings, this compound is produced using high purity monoester wax derived from natural feedstock . The process involves the esterification of behenic acid and behenyl alcohol under controlled conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Behenyl behenate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves breaking down the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of behenic acid and behenyl alcohol. Saponification is a specific type of hydrolysis that occurs in the presence of a strong base, such as sodium hydroxide, leading to the formation of soap and glycerol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature around 70°C.
Saponification: Sodium hydroxide, water, temperature around 70°C.
Major Products Formed:
Hydrolysis: Behenic acid and behenyl alcohol.
Saponification: Soap (sodium behenate) and glycerol.
Scientific Research Applications
Behenyl behenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Behenyl alcohol (1-Docosanol): A saturated fatty alcohol used as an emollient, emulsifier, and thickener in cosmetics.
Behenic acid: A saturated fatty acid used in the production of soaps and cosmetics.
Uniqueness of Behenyl Behenate: this compound stands out due to its unique combination of behenic acid and behenyl alcohol, which provides both moisturizing and occlusive properties. This dual functionality makes it particularly effective in skincare formulations, where it helps to maintain skin hydration and barrier function .
Properties
IUPAC Name |
docosyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMZDGGLTUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066242 | |
| Record name | Behenyl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |
| Record name | Docosanoic acid, docosyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Behenyl behenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17671-27-1 | |
| Record name | Behenyl behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenyl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, docosyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Behenyl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NU647RJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of behenyl behenate?
A1: this compound is a symmetrical diester wax composed of behenyl alcohol esterified with behenic acid. Its molecular formula is C44H86O2, and its molecular weight is 639.1 g/mol. While specific spectroscopic data is not provided in the given research papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the C=O and C-H bonds present in the ester and alkyl chains, respectively.
Q2: How does this compound affect the properties of candelilla wax in cosmetic formulations?
A2: Research has shown that incorporating this compound significantly enhances the gel hardness of candelilla wax []. When mixed at a ratio of 70:30 (candelilla wax:this compound), the gel hardness increased fourfold compared to pure candelilla wax gel. This enhancement is attributed to a change in the internal structure of the gel. Scanning electron microscopy revealed that the addition of this compound transforms the heterogeneous spherical clusters of candelilla wax into a more homogeneous card-house structure composed of plate crystals, similar to the structure observed in paraffin wax gel []. This structural change contributes to the increased hardness.
Q3: What is the significance of this compound's molecular structure in its interaction with candelilla wax?
A3: The long alkyl chains of both this compound and candelilla wax promote strong intermolecular interactions, specifically van der Waals forces. These forces contribute to the solid nature of both waxes at room temperature. When combined, the long, symmetrical structure of this compound likely facilitates its integration into the candelilla wax matrix, leading to a denser, more organized structure that enhances hardness []. This effect is not observed with shorter chain esters or the individual components of this compound, suggesting the importance of both chain length and the diester structure.
Q4: Beyond cosmetics, what other applications might this compound have based on its observed properties?
A4: The ability of this compound to modify the texture and consistency of candelilla wax, along with its plant-derived origin, suggests potential applications in various fields. For example, it could be explored as an additive in pharmaceutical formulations to modulate drug release from lipid-based drug delivery systems. Its presence in Cenchrus biflorus Roxb. [] also hints at potential biological activities that warrant further investigation. Furthermore, its ability to diffuse through polyethylene [] makes it a candidate for applications involving controlled release or barrier properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
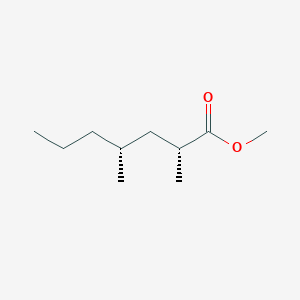



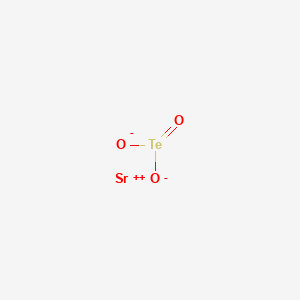
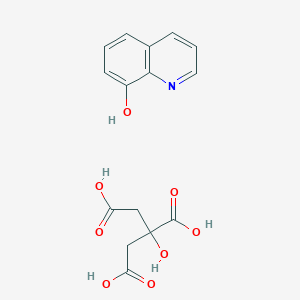
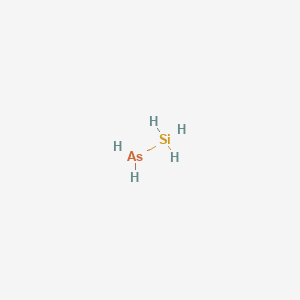

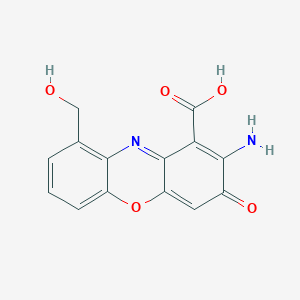


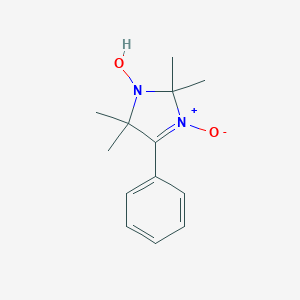
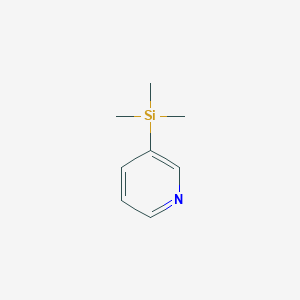
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
